(2-Bromo-4-morpholinophenyl)boronic acid
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Overview
Description
(2-Bromo-4-morpholinophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-morpholinophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl bromide is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction consistency and yield. The use of automated systems also helps in monitoring and controlling reaction parameters, ensuring high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-morpholinophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
Chemistry
(2-Bromo-4-morpholinophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential as enzyme inhibitors, particularly for proteases and kinases, which are targets for cancer therapy and other diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of materials with unique properties .
Mechanism of Action
The mechanism of action of (2-Bromo-4-morpholinophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The presence of the morpholine group can influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, used in similar coupling reactions.
2-Bromophenylboronic Acid: Lacks the morpholine group but has similar reactivity in coupling reactions.
4-Morpholinophenylboronic Acid: Similar structure but without the bromine atom, used in different synthetic applications.
Uniqueness
(2-Bromo-4-morpholinophenyl)boronic acid is unique due to the presence of both the bromine atom and the morpholine group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with simpler boronic acids. The morpholine group also enhances the solubility and stability of the compound, making it more versatile in various chemical environments .
Properties
Molecular Formula |
C10H13BBrNO3 |
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Molecular Weight |
285.93 g/mol |
IUPAC Name |
(2-bromo-4-morpholin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BBrNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 |
InChI Key |
QPJYWEPWXIGUOA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCOCC2)Br)(O)O |
Origin of Product |
United States |
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